

Solubility of Fmoc-D-His(Trt)-OH: An In-depth Technical Guide

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Compound of Interest

Compound Name: Fmoc-D-his(trt)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Fmoc-D-His(Trt)-OH**, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving desirable yields in the synthesis of therapeutic peptides and other complex biomolecules.

Introduction to Fmoc-D-His(Trt)-OH in Peptide Synthesis

Fmoc-D-His(Trt)-OH, or $N\alpha$ -(9-Fluorenylmethoxycarbonyl)- $N\tau$ -trityl-D-histidine, is a derivative of the amino acid histidine, widely utilized in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the α -amino group, while the bulky trityl (Trt) group safeguards the imidazole side chain of histidine. This dual protection strategy prevents unwanted side reactions during peptide chain elongation. The choice of solvent is a critical parameter in SPPS, directly impacting the solubility of the protected amino acids and, consequently, the efficiency of the coupling steps.

Solubility Profile of Fmoc-D-His(Trt)-OH

The solubility of **Fmoc-D-His(Trt)-OH** is a key factor in its handling and application in peptide synthesis. While extensive quantitative data across a wide range of solvents is not readily

available in public literature, a combination of qualitative descriptions, semi-quantitative data from suppliers, and findings from studies on greener alternatives to traditional solvents provides a solid understanding of its solubility profile.

Quantitative and Semi-Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for **Fmoc-D-His(Trt)-OH** in various solvents commonly used in peptide synthesis.

Solvent	Abbreviation	Solubility	Concentration	Notes
N,N-Dimethylformamide	DMF	Clearly Soluble	25 mmol in 50 mL (0.5 M)	A standard and effective solvent for SPPS.
N,N-Dimethylformamide	DMF	Clearly Soluble[1]	1 mmol in 2 mL (0.5 M)	Further confirmation of high solubility in DMF.
N-Methyl-2-pyrrolidone / Dipropylene glycol dimethyl ether	NMP/DMM	Soluble[2]	0.1 M	In a 40% NMP/DMM mixture.[2]

Qualitative Solubility Data

Qualitative assessments indicate that **Fmoc-D-His(Trt)-OH** is soluble in a range of polar aprotic and chlorinated solvents.

Solvent	Abbreviation	Qualitative Solubility
Chloroform	CHCl ₃	Soluble[3]
Dichloromethane	DCM	Soluble[3]
Dimethyl Sulfoxide	DMSO	Soluble[3]
Acetone	(CH ₃) ₂ CO	Soluble[3]
Ethyl Acetate	EtOAc	Soluble[3]
Water	H ₂ O	Slightly Soluble[3]
Ethanol	EtOH	Poorly Soluble[3]
Ether	(C ₂ H ₅) ₂ O	Insoluble[3]

It is important to note that polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N'-dimethylacetamide (DMAc) are the most widely used solvents for Fmoc solid-phase peptide synthesis, which is indicative of the good solubility of Fmoc-protected amino acids in these media.[4]

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of **Fmoc-D-His(Trt)-OH** is not detailed in the reviewed literature, a general experimental methodology can be outlined based on common laboratory practices for assessing the solubility of amino acid derivatives.

Materials

- **Fmoc-D-His(Trt)-OH**
- Selected solvents (e.g., DMF, DMSO, NMP, DCM, etc.)
- Analytical balance
- Vortex mixer
- Centrifuge

- Spectrophotometer (optional, for quantitative analysis)
- Glass vials

Procedure

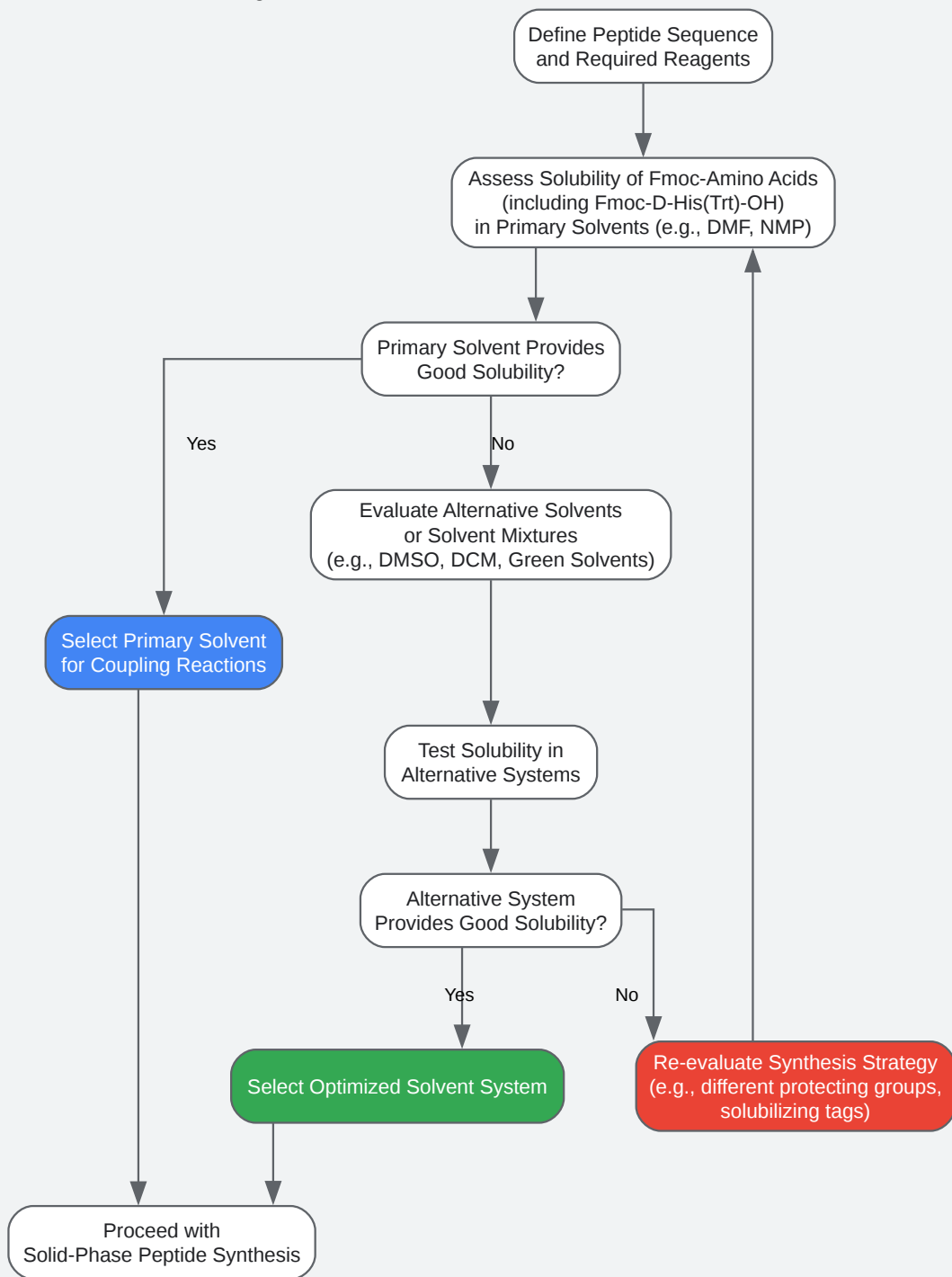
- Preparation of Solvent: Ensure all solvents are of high purity and dry, as moisture can affect solubility and the stability of the compound.
- Initial Qualitative Assessment:
 - Add a small, known amount of **Fmoc-D-His(Trt)-OH** (e.g., 1-2 mg) to a glass vial.
 - Add a small volume of the test solvent (e.g., 100 μ L) and vortex thoroughly.
 - Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble at that concentration.
 - If the solid does not dissolve, incrementally add more solvent until dissolution is achieved or it becomes apparent that the compound is insoluble or poorly soluble.
- Quantitative Determination (Saturation Method):
 - Prepare a saturated solution by adding an excess amount of **Fmoc-D-His(Trt)-OH** to a known volume of the solvent in a sealed vial.
 - Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
 - Centrifuge the solution at high speed to pellet the undissolved solid.
 - Carefully withdraw a known volume of the supernatant.
 - Evaporate the solvent from the supernatant and weigh the remaining solid to determine the concentration.
 - Alternatively, the concentration of the dissolved compound in the supernatant can be determined using a spectrophotometer if a suitable wavelength and extinction coefficient

are known.

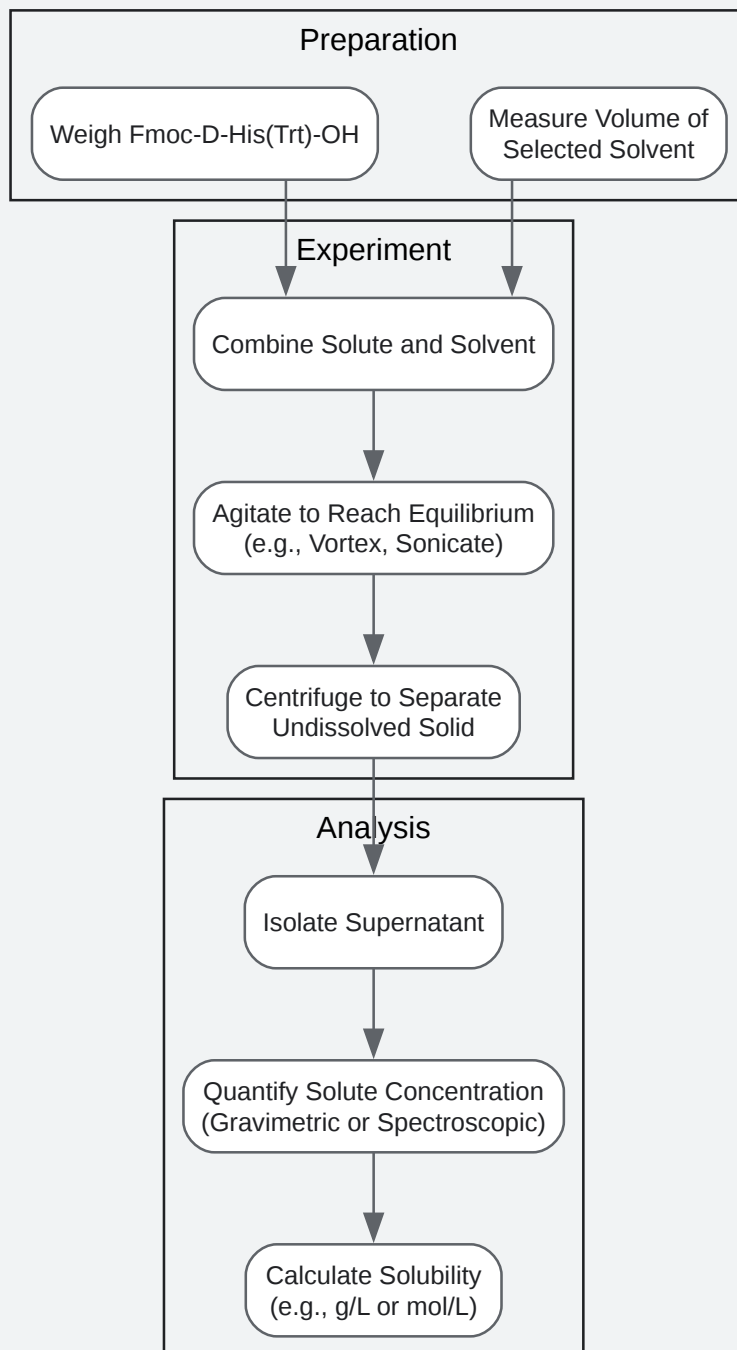
Logical Workflow for Solvent Selection in SPPS

The selection of an appropriate solvent system is a critical decision in the workflow of solid-phase peptide synthesis. The following diagram illustrates the logical considerations for solvent selection, emphasizing the role of solubility.

Logical Workflow for Solvent Selection in SPPS



Experimental Workflow for Solubility Assessment

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